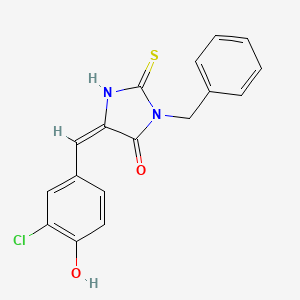![molecular formula C14H19ClN2O2 B4719968 2-chloro-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B4719968.png)
2-chloro-N-[3-(4-morpholinyl)propyl]benzamide
Descripción general
Descripción
2-chloro-N-[3-(4-morpholinyl)propyl]benzamide, also known as SB-408124, is a highly selective antagonist of the nociceptin/orphanin FQ receptor (NOP receptor). NOP receptor is a G protein-coupled receptor that is widely distributed in the central nervous system and is involved in a variety of physiological and pathological processes. SB-408124 has been extensively studied for its potential therapeutic applications in various diseases, such as pain, anxiety, depression, and drug addiction.
Mecanismo De Acción
2-chloro-N-[3-(4-morpholinyl)propyl]benzamide acts as a competitive antagonist of NOP receptor, blocking the binding of nociceptin/orphanin FQ to the receptor and thereby inhibiting its downstream signaling pathways. NOP receptor has been shown to modulate the activity of several neurotransmitter systems, including dopamine, serotonin, and glutamate, which are involved in pain, mood, and addiction.
Biochemical and physiological effects:
2-chloro-N-[3-(4-morpholinyl)propyl]benzamide has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to reduce pain sensitivity in animal models of acute and chronic pain, as well as reduce anxiety and depressive-like behaviors. It has also been shown to reduce drug-seeking behavior in animal models of drug addiction. However, the effects of 2-chloro-N-[3-(4-morpholinyl)propyl]benzamide may vary depending on the specific disease model and experimental conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-chloro-N-[3-(4-morpholinyl)propyl]benzamide in lab experiments is its high selectivity for NOP receptor, which allows for specific targeting of this receptor without affecting other neurotransmitter systems. However, one limitation is that its effects may be influenced by factors such as species, sex, and age, which may affect the expression and function of NOP receptor.
Direcciones Futuras
There are several future directions for research on 2-chloro-N-[3-(4-morpholinyl)propyl]benzamide and NOP receptor. One direction is to further investigate its potential therapeutic applications in various diseases, such as pain, anxiety, depression, and drug addiction. Another direction is to explore the underlying mechanisms of its effects, including its interactions with other neurotransmitter systems and downstream signaling pathways. Additionally, the development of more selective and potent NOP receptor antagonists may provide new opportunities for drug discovery and development.
Aplicaciones Científicas De Investigación
2-chloro-N-[3-(4-morpholinyl)propyl]benzamide has been widely used as a tool compound in scientific research to investigate the role of NOP receptor in various physiological and pathological processes. For example, it has been shown to have analgesic effects in animal models of acute and chronic pain, as well as anti-anxiety and anti-depressant effects. It has also been studied for its potential use in drug addiction treatment, as NOP receptor has been implicated in the reward and reinforcement effects of drugs of abuse.
Propiedades
IUPAC Name |
2-chloro-N-(3-morpholin-4-ylpropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2/c15-13-5-2-1-4-12(13)14(18)16-6-3-7-17-8-10-19-11-9-17/h1-2,4-5H,3,6-11H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXZFSJNZZIJULN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



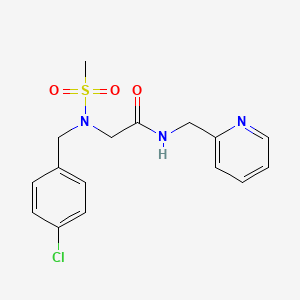
![N-[4-(acetylamino)-2-methylphenyl]-2-(4-morpholinyl)acetamide](/img/structure/B4719886.png)
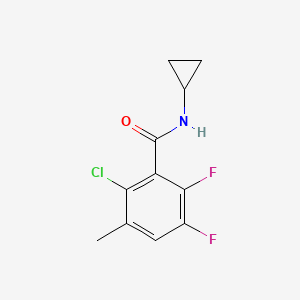
![5-[(2-chlorophenoxy)methyl]-N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-2-furamide](/img/structure/B4719894.png)
![1-(3-methoxybenzoyl)-4-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B4719908.png)
![2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-(5-methyl-3-isoxazolyl)-2-phenylacetamide](/img/structure/B4719910.png)
![N-[4-(propionylamino)phenyl]cyclohexanecarboxamide](/img/structure/B4719913.png)
![N'-[(4-biphenylyloxy)acetyl]-3-iodo-4-methylbenzohydrazide](/img/structure/B4719917.png)
![N-({[4-(diethylamino)-2-methylphenyl]amino}carbonothioyl)-2-methoxy-3-methylbenzamide](/img/structure/B4719932.png)
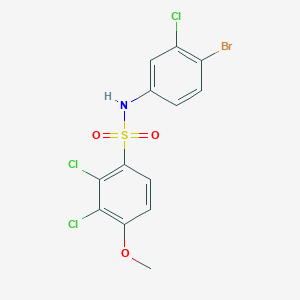
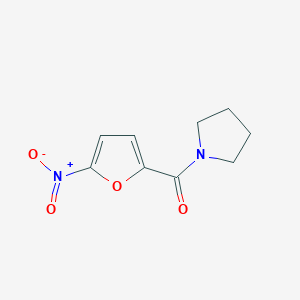

![5-[3-(2-furyl)-2-propen-1-ylidene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4719957.png)
